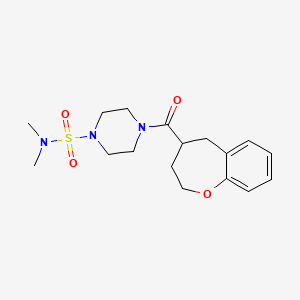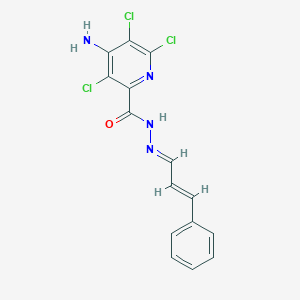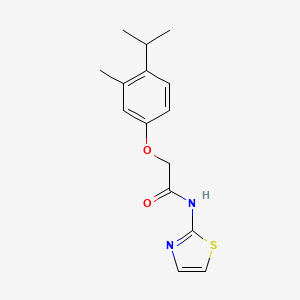
N-(2-isobutoxybenzyl)-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isobutoxybenzyl)-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IBOP or IBOPA and is commonly used as a ligand in the synthesis of metal complexes for catalytic reactions.
Mecanismo De Acción
The mechanism of action of IBOP is not well understood. However, it is believed to act as a chelating ligand, which forms stable complexes with metal ions. These complexes can then be used in catalytic reactions or other applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of IBOP. However, some studies have suggested that it may have antioxidant properties and could potentially be used in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBOP has several advantages in lab experiments, including its high stability and ease of synthesis. However, its high cost and limited availability may be a limitation for some researchers.
Direcciones Futuras
There are several future directions for research on IBOP. One potential area of study is the development of new metal complexes using IBOP as a ligand for catalytic reactions. Additionally, further investigation into the potential antioxidant properties of IBOP and its use in the treatment of diseases could be explored. Finally, the development of new synthesis methods for IBOP could help to increase its availability and reduce its cost, making it more accessible to researchers.
Métodos De Síntesis
The synthesis of N-(2-isobutoxybenzyl)-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 2-isobutoxybenzaldehyde with 3-isopropyl-1-methyl-1H-pyrazol-5-amine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with dimethylamine and acetic acid to yield IBOP.
Aplicaciones Científicas De Investigación
IBOP has been widely used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been studied for its potential applications in the field of organic synthesis, such as in the synthesis of chiral compounds and in the formation of C-C bonds. Additionally, IBOP has been investigated for its potential use as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N,2-dimethyl-N-[[2-(2-methylpropoxy)phenyl]methyl]-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-14(2)13-25-19-10-8-7-9-16(19)12-22(5)20(24)18-11-17(15(3)4)21-23(18)6/h7-11,14-15H,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRZRNZRBDPNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CN(C)C(=O)C2=CC(=NN2C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isobutoxybenzyl)-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5514204.png)

![6-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5514218.png)


![3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514259.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)


![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5514292.png)

![N-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514305.png)
![1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)